Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MBC-11 trisodium: is a first-in-class conjugate of the bone-targeting bisphosphonate HEDP (1-hydroxyethylidene-1,1-diphosphonic acid) covalently linked to the antimetabolite cytarabine (Ara-C). This compound has shown potential in the treatment of tumor-induced bone disease (TIBD) due to its unique ability to target bone tissues and deliver cytotoxic effects directly to bone tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MBC-11 trisodium involves the covalent bonding of HEDP with cytarabine. The process typically includes the following steps:
Activation of HEDP: HEDP is activated using a coupling agent such as carbodiimide.
Coupling with Cytarabine: The activated HEDP is then reacted with cytarabine under controlled conditions to form the conjugate.
Purification: The resulting product is purified using techniques such as chromatography to obtain MBC-11 trisodium in its pure form
Industrial Production Methods: Industrial production of MBC-11 trisodium follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of HEDP and cytarabine are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: MBC-11 trisodium primarily undergoes hydrolysis and enzymatic degradation in biological systems. The compound is stable under physiological conditions but can be hydrolyzed in acidic or basic environments.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can induce hydrolysis of the conjugate, leading to the release of HEDP and cytarabine.
Enzymatic Degradation: Enzymes such as phosphatases can cleave the bisphosphonate linkage, releasing the active cytarabine
Major Products Formed:
Hydrolysis Products: HEDP and cytarabine.
Enzymatic Degradation Products: Free cytarabine and HEDP.
Scientific Research Applications
MBC-11 trisodium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study bone-targeting drug delivery systems.
Biology: Investigated for its effects on bone cell metabolism and bone remodeling.
Medicine: Explored as a potential therapeutic agent for treating tumor-induced bone disease and other bone-related disorders.
Industry: Utilized in the development of bone-targeting drug delivery platforms and as a reference compound in pharmaceutical research .
Mechanism of Action
MBC-11 trisodium exerts its effects through a combination of bone-targeting and cytotoxic mechanisms:
Bone Targeting: The bisphosphonate moiety (HEDP) has a high affinity for hydroxyapatite, a major component of bone. This allows MBC-11 trisodium to selectively accumulate in bone tissues.
Cytotoxicity: Once localized in the bone, the cytarabine moiety is released, exerting its cytotoxic effects on bone tumor cells by inhibiting DNA synthesis and inducing apoptosis
Comparison with Similar Compounds
MBC-11 trisodium is unique due to its dual functionality of bone targeting and cytotoxicity. Similar compounds include:
Zoledronate: A bisphosphonate used to treat bone metastases but lacks the cytotoxic component.
Alendronate: Another bisphosphonate with bone-targeting properties but no cytotoxic effects.
Pamidronate: Similar to zoledronate and alendronate, used for bone diseases but without the antimetabolite component
Properties
Molecular Formula |
C11H17N3Na3O14P3 |
---|---|
Molecular Weight |
577.15 g/mol |
IUPAC Name |
trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate |
InChI |
InChI=1S/C11H20N3O14P3.3Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;;;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);;;/q;3*+1/p-3 |
InChI Key |
UBUXPYGNRUBKPD-UHFFFAOYSA-K |
Canonical SMILES |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.